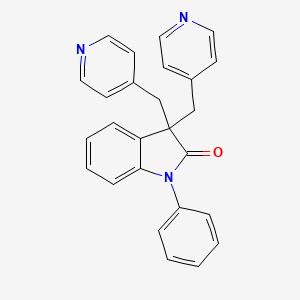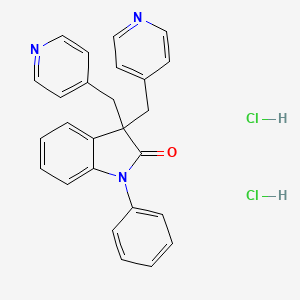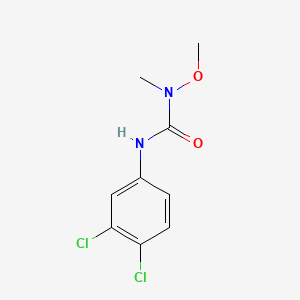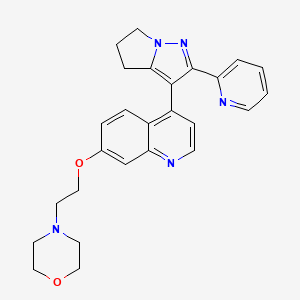
LY2109761
Descripción general
Descripción
LY2109761 es un compuesto novedoso que actúa como un inhibidor dual del receptor tipo I y tipo II del factor de crecimiento transformante beta. Este compuesto ha mostrado un potencial significativo en diversas aplicaciones terapéuticas, particularmente en el tratamiento del cáncer y la fibrosis. Al inhibir la vía de señalización del factor de crecimiento transformante beta, this compound puede suprimir el crecimiento tumoral, la metástasis y la fibrosis, convirtiéndolo en un candidato prometedor para futuras investigaciones y desarrollo .
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como una herramienta para estudiar la vía de señalización del factor de crecimiento transformante beta y su papel en diversos procesos químicos.
Biología: LY2109761 se utiliza para investigar los efectos biológicos de la inhibición del factor de crecimiento transformante beta, incluido su impacto en el crecimiento celular, la migración y la diferenciación.
Medicina: El compuesto ha mostrado promesa en el tratamiento de varios cánceres, incluido el cáncer de páncreas y el carcinoma hepatocelular, al inhibir el crecimiento tumoral y la metástasis. .
Industria: This compound se utiliza en el desarrollo de nuevos agentes terapéuticos y como compuesto de referencia en el descubrimiento y desarrollo de fármacos
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de LY2109761 implica múltiples pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de this compound requiere escalar el proceso de síntesis de laboratorio mientras se mantiene la calidad y consistencia del producto final. Esto implica optimizar las condiciones de reacción, utilizar materias primas de alta calidad e implementar medidas estrictas de control de calidad. El proceso de producción también puede incluir pasos de purificación, como recristalización y cromatografía, para lograr los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de Reacciones
LY2109761 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: this compound puede reducirse para formar derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas, solventes específicos y catalizadores para facilitar las transformaciones deseadas .
Productos Principales Formados
Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Estos productos pueden incluir derivados oxidados, reducidos y sustituidos del compuesto original .
Mecanismo De Acción
LY2109761 ejerce sus efectos inhibiendo la actividad quinasa del receptor tipo I y tipo II del factor de crecimiento transformante beta. Esta inhibición previene la fosforilación de moléculas de señalización aguas abajo, como Smad2, bloqueando así la vía de señalización del factor de crecimiento transformante beta. Como resultado, el compuesto puede suprimir el crecimiento, la migración e invasión de las células tumorales, así como reducir la fibrosis y la inflamación .
Comparación Con Compuestos Similares
Compuestos Similares
Galunisertib: Otro inhibidor del receptor del factor de crecimiento transformante beta con aplicaciones terapéuticas similares.
Singularidad de LY2109761
This compound es único en su inhibición dual tanto del receptor tipo I como tipo II del factor de crecimiento transformante beta, lo que permite una supresión más completa de la vía de señalización del factor de crecimiento transformante beta. Esta inhibición dual hace que this compound sea particularmente eficaz en la reducción del crecimiento tumoral y la metástasis, así como en el tratamiento de la fibrosis .
Propiedades
IUPAC Name |
4-[2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-2-9-27-22(4-1)26-25(24-5-3-11-31(24)29-26)21-8-10-28-23-18-19(6-7-20(21)23)33-17-14-30-12-15-32-16-13-30/h1-2,4,6-10,18H,3,5,11-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLVSLOZUHKNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCN6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470111 | |
| Record name | LY2109761 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700874-71-1 | |
| Record name | LY-2109761 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY2109761 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2109761 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV3HD37UBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of LY2109761?
A1: this compound inhibits the kinase activity of both TGF-β type I (TβRI) and type II (TβRII) receptors. [, , ] This effectively blocks the TGF-β signaling pathway, a crucial pathway implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: How does this compound affect the TGF-β/Smad signaling pathway?
A2: this compound prevents the phosphorylation of Smad2 and Smad3, downstream signaling molecules in the TGF-β pathway. [, , , , , , ] This blockage disrupts the signal transduction cascade, ultimately impacting gene expression regulated by TGF-β.
Q3: Does this compound impact the Smad-independent TGF-β signaling pathway?
A3: Research suggests that this compound might not significantly affect the Smad-independent arm of TGF-β signaling. For instance, it did not show any impact on Nox4 expression and reactive oxygen species (ROS) levels in a study using human umbilical vein endothelial cells. []
Q4: What are the downstream effects of this compound on cellular processes?
A4: this compound has shown to inhibit tumor cell growth, migration, and invasion, and induce apoptosis in various cancer cell lines. [, , , , , , ] This inhibitory effect on cellular processes is attributed to its ability to modulate the expression of genes involved in cell adhesion (e.g., E-cadherin), angiogenesis (e.g., VEGF), and extracellular matrix remodeling (e.g., MMPs).
Q5: How does this compound impact the tumor microenvironment?
A5: Research indicates that this compound can modulate the tumor microenvironment by reducing the stromal component of tumors. [] It also inhibits the proliferation of cancer-associated fibroblasts and interrupts the crosstalk between cancer cells and their surrounding environment, leading to a decrease in tumor growth and dissemination.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C26H29N5O2, and its molecular weight is 443.55 g/mol.
Q7: Is there information on the structure-activity relationship of this compound and its analogs?
A7: The provided research focuses on this compound specifically. Comparative studies with structural analogs are not included.
Q8: Has this compound demonstrated efficacy in preclinical models?
A8: Yes, this compound has shown promising preclinical efficacy in various cancer models. For example, it inhibited the growth and metastasis of pancreatic cancer cells in an orthotopic murine model. [] It also enhanced the efficacy of radiation therapy in glioblastoma models. []
Q9: Has resistance to this compound been observed in any studies?
A9: Yes, a study using a mouse skin model of chemically induced carcinogenesis observed the development of acquired resistance to this compound upon long-term exposure. [] The resistant tumors displayed elevated phospho-Smad2 levels and were more aggressive and inflammatory.
Q10: Are there specific biomarkers associated with this compound's efficacy?
A10: While the research highlights the role of phospho-Smad2 as a pharmacodynamic marker of this compound activity, [] further research is needed to identify reliable biomarkers for predicting and monitoring its efficacy in clinical settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B1675528.png)
![N-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B1675530.png)


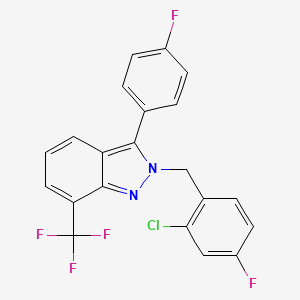
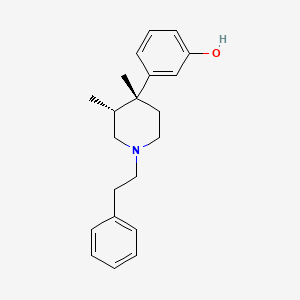
![3-Hydroxybutan-2-yl 6,11-dimethyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675539.png)
![8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine](/img/structure/B1675540.png)
![7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-5aH-indolo[4,3-fg]quinoline](/img/no-structure.png)
